

Optimizing Niclosamide dosage and administration route for animal studies

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Compound of Interest

Compound Name: Niclosamide sodium

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Technical Support Center: Optimizing Niclosamide for Animal Studies

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Niclosamide in preclinical animal studies. Given its poor water solubility and low oral bioavailability, careful consideration of dosage, administration route, and formulation is critical for achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Niclosamide and what are its primary mechanisms of action?

Niclosamide is an FDA-approved anthelmintic drug.[1][2] Recently, it has gained significant attention for its potential in treating a wide range of diseases, including cancer, viral and bacterial infections, and metabolic disorders.[1][3] Its therapeutic effects stem from its ability to interfere with multiple cellular signaling pathways critical for cancer cell proliferation and survival, such as Wnt/ β -catenin, mTORC1, STAT3, NF- κ B, and Notch signaling.[1][4][5] Niclosamide also acts as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential, which leads to energy depletion, generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[3]

Q2: Why is Niclosamide challenging to use in in vivo animal studies?

The primary challenge is its very low water solubility (5-8 µg/mL) and high permeability, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug.[1][6] This poor solubility leads to a low dissolution rate in the gastrointestinal tract, resulting in poor and highly variable oral bioavailability, which is reported to be around 10% in rats.[4][7][8] This makes it difficult to achieve therapeutic plasma concentrations required for systemic diseases when administered orally without formulation enhancement.[2][6]

Q3: What are the common administration routes for Niclosamide in animal studies?

The most common routes are oral (PO), intraperitoneal (IP), and intravenous (IV).

- Oral (PO) Gavage: This is the most common route for mimicking clinical administration in humans. However, due to low bioavailability, it often requires specialized formulations to achieve systemic exposure.[1][4] Without enhancement, its effects are primarily local to the intestine.[2][6]
- Intraperitoneal (IP) Injection: This route bypasses first-pass metabolism and can achieve higher systemic plasma concentrations compared to oral administration of unformulated Niclosamide. It is frequently used in preclinical cancer models to ensure the drug reaches the target tumor.[9][10][11][12]
- Intravenous (IV) Injection: IV administration provides 100% bioavailability and is used in pharmacokinetic studies to determine parameters like clearance and volume of distribution.[7][8] However, it requires a carefully prepared soluble formulation, such as a solution with co-solvents or a nanoparticle suspension, to avoid precipitation and embolism.[1]

Q4: How can the solubility and oral bioavailability of Niclosamide be improved?

Several formulation strategies have been developed to overcome Niclosamide's solubility limitations:

- **Amorphous Solid Dispersions (ASDs):** Dispersing Niclosamide in a polymer matrix prevents its crystallization, significantly increasing its dissolution rate and bioavailability.[\[13\]](#)[\[14\]](#) ASDs have been shown to increase oral bioavailability by 2.3 to 4.4-fold in rats.[\[13\]](#)[\[14\]](#)
- **Salt Forms:** Creating salt forms, such as Niclosamide ethanolamine or piperazine salts, can improve water solubility.[\[3\]](#)[\[4\]](#) Salt cocrystals have also been shown to enhance the intrinsic dissolution rate.[\[15\]](#)[\[16\]](#)
- **Nanoparticle Formulations:** Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques like wet media milling, thin-film freezing, and encapsulation into solid lipid nanoparticles (SLNs) have been used.[\[4\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) Nano-formulations have been reported to increase oral bioavailability from 2.5-fold to over 11-fold.[\[1\]](#)[\[18\]](#)
- **pH Adjustment:** As a weak acid, Niclosamide's solubility increases with pH.[\[20\]](#) Using buffered solutions with a slightly alkaline pH can increase its concentration for certain applications.[\[21\]](#)[\[22\]](#)

Troubleshooting Guide

Problem: Low or inconsistent plasma concentrations after oral administration.

- **Possible Cause:** Poor dissolution of the crystalline drug in the gastrointestinal tract. The vehicle used may not be adequate to maintain Niclosamide in a solubilized state.
- **Troubleshooting Steps:**
 - **Verify Formulation:** Do not administer a simple suspension of crystalline Niclosamide in an aqueous vehicle like carboxymethyl cellulose (CMC) if systemic exposure is the goal. This will likely result in minimal absorption.[\[14\]](#)
 - **Improve Formulation:** Utilize a bioavailability-enhancing formulation. Preparing an amorphous solid dispersion (see Protocol 1) is a well-documented method.[\[13\]](#)[\[14\]](#) Alternatively, using nanoparticle formulations or salt forms can also significantly improve absorption.[\[1\]](#)[\[3\]](#)

- Consider the Vehicle: For preclinical studies, co-solvent systems (e.g., DMSO, PEG-300, NaOH, saline) can be used, but be mindful of potential toxicity and drug precipitation upon administration.[1]
- Control for pH: For oral dosage forms, consider using enteric-coated capsules or tablets to protect the formulation from the acidic stomach environment, where Niclosamide has a lower solubility and can recrystallize.[20]

Problem: Animal distress or mortality observed after Intraperitoneal (IP) injection.

- Possible Cause: Drug precipitation in the peritoneal cavity leading to peritonitis, or toxicity from the vehicle (e.g., high percentage of DMSO).
- Troubleshooting Steps:
 - Check Solubility in Vehicle: Ensure Niclosamide is fully dissolved in the vehicle at the desired concentration before injection. Observe the solution for any signs of precipitation.
 - Optimize Vehicle Composition: Minimize the concentration of harsh solvents like DMSO. A common vehicle for IP injection is a mixture of DMSO and a carrier oil (like corn oil) or an aqueous solution with a solubilizing agent like PEG.[23] See Protocol 2 for a sample preparation.
 - Reduce Injection Volume: Administer the lowest possible volume to avoid physical distress to the animal.
 - Confirm Dosing: Double-check dose calculations. While the oral LD50 in rats is very high (>5000 mg/kg), the tolerance for IP administration can be lower, especially with certain formulations.[4] Doses of 13-20 mg/kg/day via IP injection have been shown to be well-tolerated in mice and rats.[9][10][12][23]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Niclosamide in Rats (Oral Administration)

Formula tion	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavail ability (%)	Animal Model	Referen ce
Standard (in co- solvents)	5	354 ± 152	< 0.5	429 ± 100	10%	Sprague- Dawley Rat	[4] [7] [8]
Nano- crystal Suspensi on	5	N/A	< 0.5	669.5	25%	Sprague- Dawley Rat	[1]
Amorpho us Solid Dispersio n (ASD)	25	~4x increase vs. pure drug	N/A	~4.2x increase vs. pure drug	N/A	Wistar Rat	[1]
ASD-5 (25% loading)	50	1340 ± 296	0.5	4000 ± 1170	~2.33x increase vs. pure drug	Sprague- Dawley Rat	[13] [14]
Prodrug (NIC-PS)	40	~10x increase in AUC vs. NIC	N/A	~10x increase vs. pure drug	N/A	NSG Mouse	[24]

Table 2: Overview of Dosing and Administration Routes in Preclinical Studies

Animal Model	Disease Model	Dose	Administration Route	Study Outcome	Reference
Nude Mice	Non-small Cell Lung Cancer	10-20 mg/kg/day	Intraperitoneal (IP)	Decreased tumor size	[11]
BALB/c Mice	Breast Cancer (4T1)	20 mg/kg/day	Intraperitoneal (IP)	Suppressed tumor growth, reduced metastasis	[9][10]
NOD/SCID Mice	Colorectal Cancer	N/A	Oral (PO)	Inhibited tumor growth	[5]
Rats	Colorectal Cancer	20 mg/kg/day	Intraperitoneal (IP)	Reduced aberrant crypt foci	[12]
Mice	Inflammatory Airway Disease	13 mg/kg/day	Intraperitoneal (IP) & Oral Gavage	Reduced mucus production	[23]

Experimental Protocols

Protocol 1: Preparation of Niclosamide Amorphous Solid Dispersion (ASD) for Oral Gavage

This protocol is adapted from a solvent evaporation method to enhance oral bioavailability.[14]

- **Materials:** Niclosamide powder, Polyethylene glycol 6000 (PEG 6000), Poloxamer 188 (P188), Ethanol, Methanol, Rotary evaporator, 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) in water.
- **Dissolution of Drug:** Accurately weigh 100 mg of Niclosamide and dissolve it in 5 mL of ethanol.
- **Dissolution of Carriers:** Separately, weigh 50 mg of PEG 6000 and 250 mg of P188 and dissolve them in 5 mL of methanol.

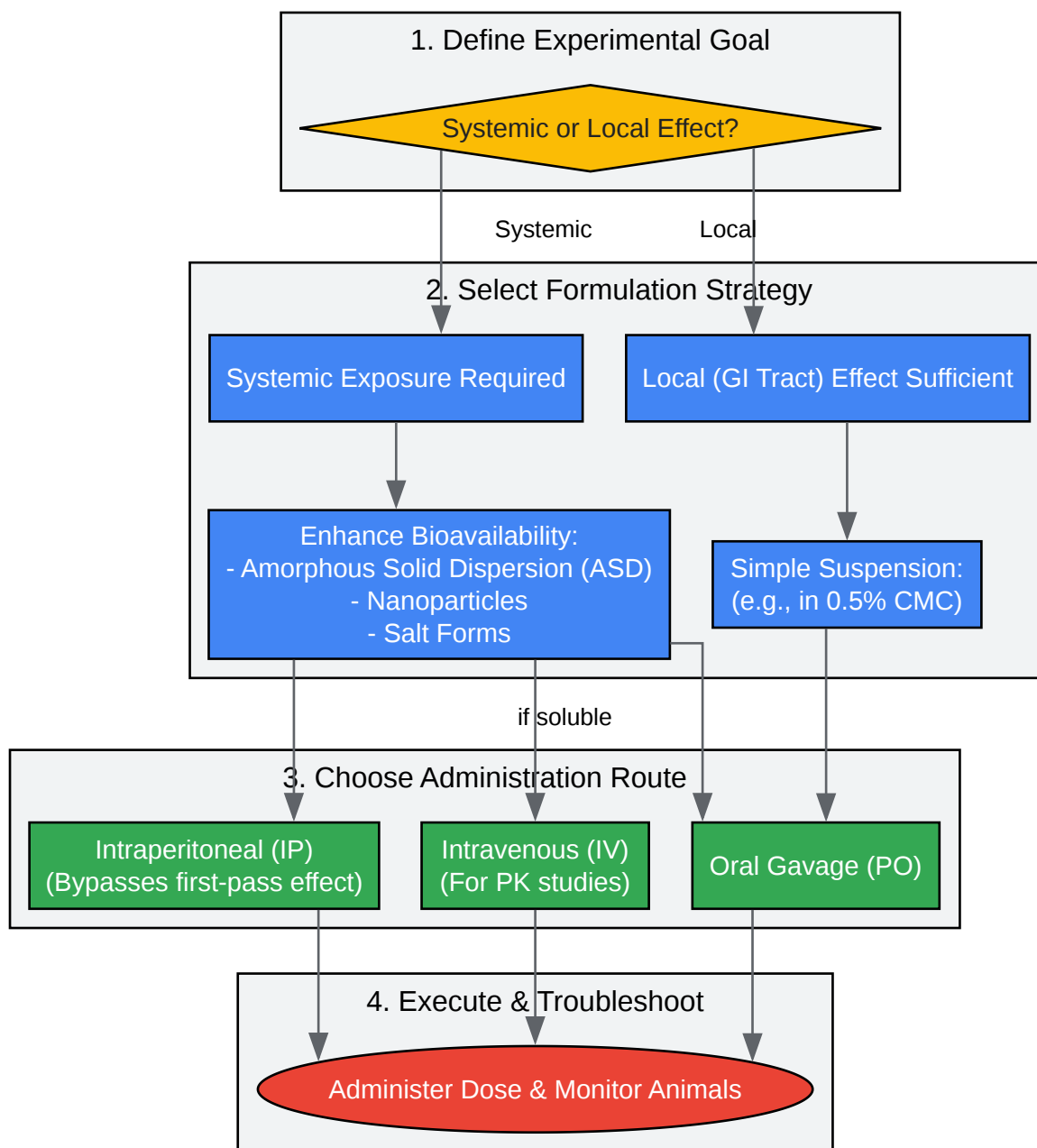
- **Mixing:** Use a vortex mixer for 10 minutes for each solution, followed by ultrasonication in a 40-45°C water bath for 5 minutes until both solutions are clear.
- **Combine Solutions:** Thoroughly mix the Niclosamide solution and the carrier solution.
- **Solvent Evaporation:** Remove the solvents (ethanol and methanol) using a rotary evaporator. The resulting solid is the ASD (Niclosamide:PEG 6000:P188 in a 2:1:5 ratio).[\[13\]](#)
- **Preparation for Dosing:** Grind the resulting ASD into a fine powder. For dosing, suspend the powder in a 0.5% CMC-Na aqueous solution to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in rats at 10 mL/kg).[\[14\]](#) Ensure the suspension is homogenous before administration by oral gavage.

Protocol 2: Preparation of Niclosamide Solution for Intraperitoneal (IP) Injection

This protocol provides a common method for preparing Niclosamide for IP injection in cancer models.[\[9\]](#)[\[23\]](#)

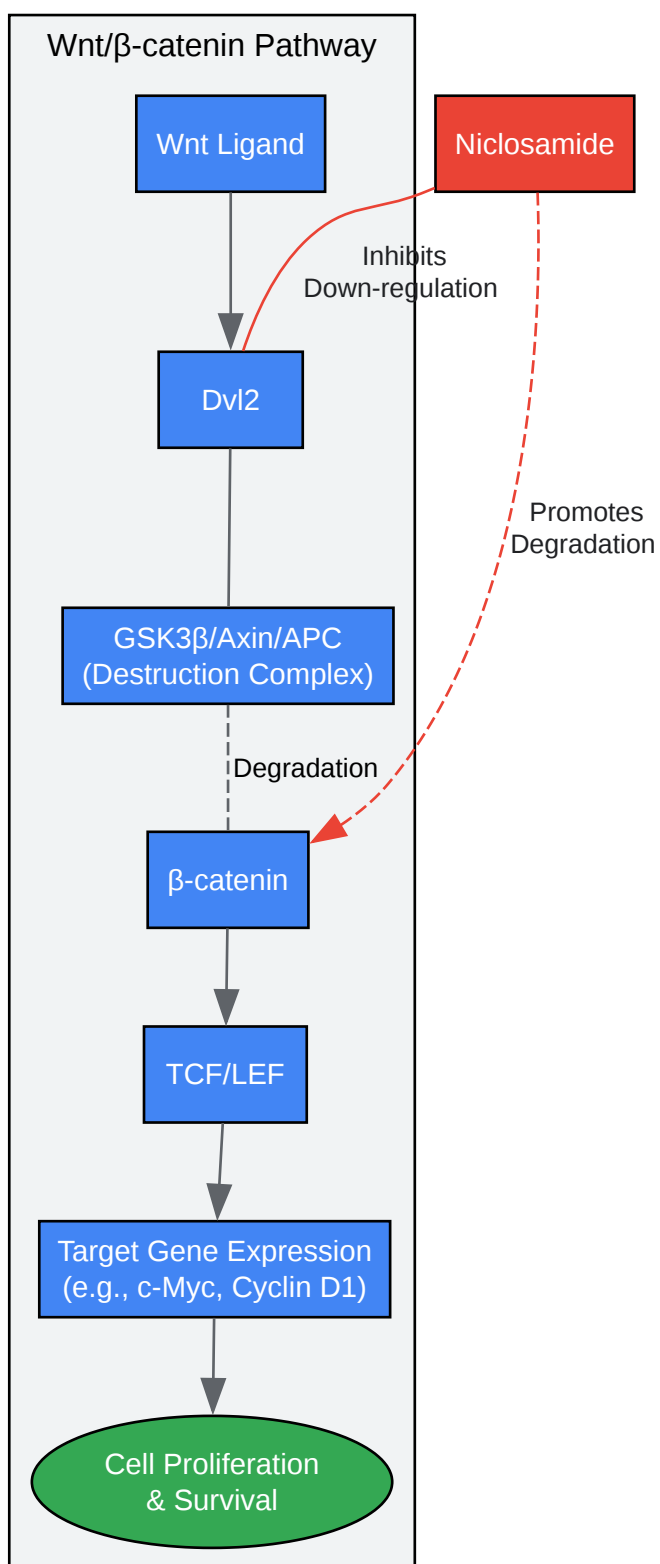
- **Materials:** Niclosamide powder, Dimethyl sulfoxide (DMSO), Corn oil (or saline/PEG).
- **Stock Solution:** Prepare a concentrated stock solution of Niclosamide in DMSO (e.g., 10 mM).[\[23\]](#) Ensure it is fully dissolved.
- **Dilution for Injection:** For a dose of 20 mg/kg, the stock solution must be diluted into a vehicle that is well-tolerated by the animals.
- **Vehicle Preparation:** A common method is to dilute the DMSO stock into corn oil.[\[23\]](#) For example, to achieve a final injection volume of 100 µL for a 25g mouse, the required amount of DMSO stock is added to the corn oil.
- **Final Concentration:** The final concentration of DMSO in the injection solution should be kept as low as possible (ideally <10%) to minimize toxicity.
- **Administration:** Vortex the final solution thoroughly before drawing it into a syringe. Administer the solution via IP injection.

Visualizations



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Caption: Workflow for selecting Niclosamide formulation and administration route.



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Caption: Simplified Wnt/ β -catenin signaling pathway inhibited by Niclosamide.

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